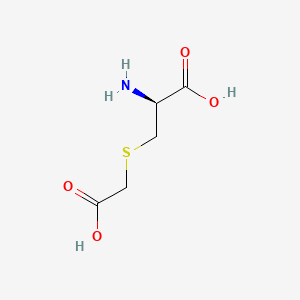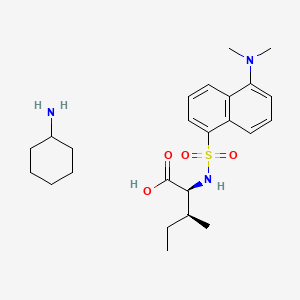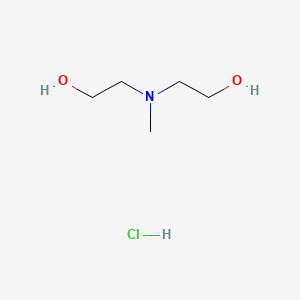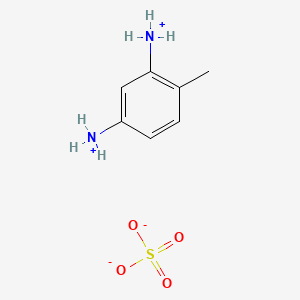
2-Chloropyrimidine-4,6-diamine
Übersicht
Beschreibung
2-Chloropyrimidine-4,6-diamine is an aromatic heterocyclic compound with two nitrogen atoms located at positions 1 and 3 of its six-membered ring. It belongs to the pyrimidine family and exists in both natural and synthetic forms. Pyrimidines exhibit diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
Several methods exist for synthesizing pyrimidines. For instance, researchers have reported the synthesis of 2-chloropyrimidine derivatives by reacting 2,4,6-trichloropyrimidine with aromatic amines or amides. These synthesized compounds were subsequently evaluated for their COX-2 inhibitory activities .
Additionally, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis has been employed to yield 4,5-disubstituted pyrimidine analogs in a single step .
Molecular Structure Analysis
The molecular formula of 2,4-Diamino-6-chloropyrimidine is C4H5ClN4 , with an average mass of 144.562 Da . Its monoisotopic mass is approximately 144.020279 Da . The compound’s chemical structure consists of a six-membered pyrimidine ring with amino groups at positions 2 and 4 and a chlorine atom at position 6 .
Chemical Reactions Analysis
The key mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) involves the suppression of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins. The beneficial effects of NSAIDs are attributed to the reduction of these eicosanoids .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloropyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVVTRTVIMYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406218 | |
| Record name | 2-chloropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-4,6-diamine | |
CAS RN |
53557-61-2 | |
| Record name | 2-chloropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)

